4-bromo-10-(4-fluoro-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
This compound is a brominated tricyclic heterocycle featuring a fused oxa-diaza ring system, a thione group at position 11, and a substituted aryl moiety (4-fluoro-3-methylphenyl) at position 10. Its complex architecture includes a bicyclic core (8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene) with a bromine atom at position 4 and a methyl group at position 7. Synthesis routes for analogous compounds often involve multi-step condensation reactions, as seen in related tricyclic systems .
Properties
IUPAC Name |
4-bromo-10-(4-fluoro-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2OS/c1-10-7-12(4-5-14(10)20)22-17(24)21-15-9-18(22,2)23-16-6-3-11(19)8-13(15)16/h3-8,15H,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLFYDVSSSIWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-10-(4-fluoro-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups such as bromine and fluorine. Common reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions are carefully controlled to avoid side reactions and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
4-bromo-10-(4-fluoro-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-bromo-10-(4-fluoro-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-bromo-10-(4-fluoro-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substitutional Differences
The compound’s structural analogs differ primarily in substituents and ring systems. Key comparisons include:
Key Observations :
- Aryl Substituents : The 4-fluoro-3-methylphenyl group offers a balance of electronegativity (F) and lipophilicity (Me), whereas the 4-isopropylphenyl group in increases steric demand, possibly reducing solubility.
- Thione vs. Ketone : The thione group (C=S) in the target compound provides stronger hydrogen-bond acceptor capacity compared to the ketone (C=O) in , which could influence enzyme inhibition profiles .
Physicochemical and Pharmacological Properties
- Lipophilicity : The bromine and fluorine substituents in the target compound increase logP relative to the chloro analog , suggesting improved membrane permeability.
- Thermodynamic Stability : Thiones generally exhibit higher thermal stability than ketones due to sulfur’s lower electronegativity, which may enhance shelf life .
- Biological Activity : Docking studies on tricyclic thiones reveal that bromine and fluorine substituents enhance affinity for kinases and proteases by interacting with cysteine residues in catalytic sites . In contrast, the ketone-containing analog shows reduced inhibition in assays targeting thiol-dependent enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
